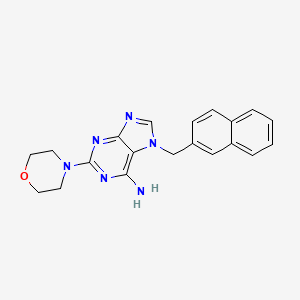

DprE1-IN-7

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H20N6O |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

2-morpholin-4-yl-7-(naphthalen-2-ylmethyl)purin-6-amine |

InChI |

InChI=1S/C20H20N6O/c21-18-17-19(24-20(23-18)25-7-9-27-10-8-25)22-13-26(17)12-14-5-6-15-3-1-2-4-16(15)11-14/h1-6,11,13H,7-10,12H2,(H2,21,23,24) |

InChI Key |

UTYDUBWVXQAWHN-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC(=C3C(=N2)N=CN3CC4=CC5=CC=CC=C5C=C4)N |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Synthesis of Novel DprE1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) has emerged as a critical and highly vulnerable target in the fight against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). This enzyme plays an essential role in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan and lipoarabinomannan, which are crucial for the structural integrity and survival of the bacterium.[1] The discovery of potent DprE1 inhibitors has opened a new avenue for the development of novel anti-TB drugs, with several candidates progressing into clinical trials.[2] This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel DprE1 inhibitors, tailored for researchers and professionals in the field of drug development.

The DprE1 Signaling Pathway and Mechanism of Inhibition

DprE1, in conjunction with its partner enzyme DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole precursor for the arabinan domains of the mycobacterial cell wall. DprE1, a flavoenzyme, initiates this two-step process by oxidizing DPR to the intermediate decaprenylphosphoryl-2’-keto-β-D-erythro-pentofuranose (DPX). Subsequently, the NADH-dependent DprE2 reduces DPX to DPA.[3]

Inhibitors of DprE1 can be broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.[3]

-

Covalent Inhibitors: These compounds, often containing a nitro group, form an irreversible covalent bond with a cysteine residue (Cys387) in the active site of DprE1.[3] Prominent examples include the benzothiazinones (BTZs) like BTZ043 and PBTZ169 (macozinone).[4][2] These inhibitors typically act as suicide substrates, where the enzyme's own catalytic activity reduces the nitro group to a reactive nitroso species, which then covalently modifies the enzyme.[3]

-

Non-covalent Inhibitors: This class of inhibitors binds reversibly to the active site of DprE1, competing with the natural substrate. They encompass a wide range of chemical scaffolds, including azaindoles (e.g., TBA-7371), carbostyrils (e.g., OPC-167832), and oxadiazoles.[4][2]

Below is a diagram illustrating the DprE1-mediated pathway and the points of inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure–Activity Relationships of a New Class of Oxadiazoles Targeting DprE1 as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

Structural Biology of DprE1: A Key Target in Tuberculosis Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has emerged as a critical and highly vulnerable target in the fight against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). This flavoenzyme plays an essential role in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinans. Its inhibition leads to cell lysis and bacterial death, making it a focal point for the development of novel anti-TB therapeutics. This guide provides a comprehensive overview of the structural biology of DprE1, its inhibitor binding sites, and the experimental methodologies used in its study.

The Role of DprE1 in Arabinan Biosynthesis

DprE1 is a key enzyme in the two-step epimerization of decaprenenylphosphoryl-β-D-ribose (DPR) to decaprenenylphosphoryl-β-D-arabinofuranose (DPA). DPA is the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, two essential components of the mycobacterial cell wall.[1][2]

The epimerization process is initiated by DprE1, which oxidizes the C2' hydroxyl group of DPR to a keto intermediate, decaprenenylphosphoryl-2-keto-β-D-erythropentose (DPX), using flavin adenine dinucleotide (FAD) as a cofactor.[3] The resulting FADH₂ is then reoxidized. Subsequently, the reductase DprE2 reduces DPX to DPA in an NADH-dependent manner.[3][4] The inhibition of DprE1 effectively halts this pathway, leading to the disruption of cell wall integrity and ultimately, bacterial death.[5][6]

Structural Overview of DprE1

The crystal structure of M. tuberculosis DprE1 reveals a monomeric enzyme composed of two principal domains: a FAD-binding domain and a substrate-binding domain.[7] The FAD cofactor is non-covalently bound at the interface of these two domains.[7] A notable feature of the DprE1 structure is the presence of two highly flexible surface loops within the substrate-binding domain. These loops are often disordered in crystal structures of the apoenzyme but become ordered upon inhibitor binding, suggesting a role in substrate recognition and active site accessibility.[7]

Inhibitor Binding Sites and Mechanisms

DprE1 inhibitors are broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.

Covalent Inhibitors

The most prominent class of covalent inhibitors is the benzothiazinones (BTZs), including the clinical candidates BTZ043 and PBTZ169.[6][8] These compounds act as suicide inhibitors. The nitro group of the BTZ is reduced by the FADH₂ cofactor of DprE1 to a reactive nitroso species. This intermediate then forms a covalent semimercaptal bond with the sulfur atom of a conserved cysteine residue (Cys387 in M. tuberculosis DprE1) in the active site, leading to irreversible inhibition of the enzyme.[8]

Non-covalent Inhibitors

Several classes of non-covalent inhibitors have also been identified, including quinoxalines (e.g., QN127), azaindoles (e.g., TBA-7371), and carbostyrils (e.g., OPC-167832).[5][8] These inhibitors typically occupy the same active site pocket as the covalent inhibitors but do not form a covalent bond with Cys387. Their binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with active site residues. The development of non-covalent inhibitors is a promising strategy to circumvent potential resistance mechanisms associated with mutations in the Cys387 residue.[8]

Quantitative Data on DprE1 Inhibitors

The following tables summarize the binding affinities and structural data for key DprE1 inhibitors.

Table 1: Inhibitor Activity against M. tuberculosis

| Inhibitor | Class | Mechanism | MIC (µg/mL) | IC₅₀ (µM) |

| BTZ043 | Benzothiazinone | Covalent | 0.001 - 0.008[6] | - |

| PBTZ169 | Benzothiazinone | Covalent | ~0.0003[3] | - |

| TBA-7371 | Azaindole | Non-covalent | - | - |

| OPC-167832 | Carbostyril | Non-covalent | - | - |

| CT325 | Benzothiazinone | Covalent | - | - |

| QN127 | Quinoxaline | Non-covalent | 3.1 (MIC₉₉)[5] | - |

Table 2: Crystallographic Data of DprE1-Inhibitor Complexes

| PDB ID | Inhibitor | Resolution (Å) |

| --INVALID-LINK-- | BTZ043 | 2.30[9] |

| --INVALID-LINK-- | PBTZ169 | 1.88[1] |

| --INVALID-LINK-- | sPBTZ169 | 2.40[10] |

| --INVALID-LINK-- | CT325 | 2.40[11] |

| --INVALID-LINK-- | QN127 | 1.95[12] |

Experimental Protocols

Detailed methodologies for the study of DprE1 are crucial for reproducible research and drug development efforts.

Recombinant DprE1 Expression and Purification

A common method for obtaining large quantities of pure DprE1 for structural and biochemical studies is through recombinant expression in Escherichia coli.

-

Gene Cloning and Expression Vector: The dprE1 gene (Rv3790) from M. tuberculosis is cloned into an E. coli expression vector, such as pET, often with an N- or C-terminal polyhistidine (His₆) tag to facilitate purification.

-

Co-expression with Chaperones: To enhance proper folding and solubility, DprE1 is often co-expressed with molecular chaperones, such as GroEL/ES.

-

Bacterial Culture and Induction: Transformed E. coli cells are grown in a suitable medium (e.g., LB or Terrific Broth) at 37°C to an optimal cell density (OD₆₀₀ of 0.6-0.8). Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-20 hours).

-

Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). Lysis is achieved by sonication or high-pressure homogenization.

-

Affinity Chromatography: The clarified cell lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The His₆-tagged DprE1 binds to the resin.

-

Washing and Elution: The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The purified DprE1 is then eluted with a high concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography: For higher purity and to obtain a homogenous protein sample, the eluted DprE1 can be further purified by size-exclusion chromatography.

DprE1 Enzyme Activity Assay

The enzymatic activity of DprE1 can be measured using various methods, with fluorescence-based assays being common for high-throughput screening. The Amplex Red assay is a widely used method.[13]

-

Principle: The assay couples the reoxidation of FADH₂ produced by DprE1 to the reduction of a non-fluorescent substrate (Amplex Red or resazurin) to a highly fluorescent product (resorufin) by horseradish peroxidase (HRP).[13][14][15][16]

-

Reaction Mixture: A typical reaction mixture in a 96-well plate includes purified DprE1, the substrate (e.g., decaprenylphosphoryl-β-D-ribose or a surrogate like geranylgeranylphosphoryl-β-D-ribose), Amplex Red reagent, and HRP in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4).

-

Inhibitor Testing: For inhibitor screening, various concentrations of the test compounds are pre-incubated with the enzyme before adding the substrate.

-

Measurement: The reaction is initiated by the addition of the substrate, and the increase in fluorescence (excitation ~540 nm, emission ~590 nm) is monitored over time using a fluorescence plate reader.

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence curve. For inhibitor studies, IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Crystallization of DprE1-Inhibitor Complexes

Obtaining high-resolution crystal structures of DprE1 in complex with inhibitors is crucial for understanding the molecular basis of inhibition and for structure-based drug design.

-

Complex Formation: Purified DprE1 is incubated with a molar excess of the inhibitor to ensure complete binding.

-

Crystallization Screening: The DprE1-inhibitor complex is subjected to high-throughput crystallization screening using various commercially available screens that cover a wide range of precipitants, buffers, and salts. The hanging-drop or sitting-drop vapor diffusion methods are commonly employed.[17][18]

-

Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, protein, and additives, as well as the pH and temperature, to obtain large, single, well-diffracting crystals.

-

Cryo-protection: Before X-ray diffraction data collection, the crystals are typically cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol, or PEG 400) to prevent ice formation upon flash-cooling in liquid nitrogen.[17]

-

X-ray Diffraction Data Collection: Data are collected from the cryo-cooled crystals using a synchrotron X-ray source. The diffraction pattern is recorded on a detector.[17][18][19][20]

-

Structure Determination and Refinement: The collected diffraction data are processed, and the three-dimensional structure of the DprE1-inhibitor complex is determined using molecular replacement and refined to high resolution.

Conclusion

The structural and functional characterization of DprE1 has provided invaluable insights into its essential role in mycobacterial cell wall biosynthesis and has established it as a premier target for anti-TB drug discovery. The elucidation of inhibitor binding modes, particularly the covalent modification of Cys387 by benzothiazinones, has paved the way for the rational design of potent inhibitors. The ongoing development of both covalent and non-covalent inhibitors targeting DprE1 holds great promise for the development of new, more effective treatments for tuberculosis, including multi-drug resistant strains. The detailed experimental protocols outlined in this guide provide a foundation for further research in this critical area.

References

- 1. rcsb.org [rcsb.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. 4p8c - Crystal structure of M. tuberculosis DprE1 in complex with the non-covalent inhibitor QN127 - Summary - Protein Data Bank Japan [pdbj.org]

- 6. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

- 11. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rcsb.org [rcsb.org]

- 13. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crystallization and preliminary X-ray diffraction studies of a catechol-O-methyltransferase/inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Crystallization and preliminary X-ray diffraction analysis of prephenate dehydratase from Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]

- 19. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. Rapid X-ray diffraction analysis of HIV-1 protease-inhibitor complexes: inhibitor exchange in single crystals of the bound enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of DprE1 in Arabinogalactan Synthesis: A Technical Guide for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: The decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical flavoenzyme in the biosynthetic pathway of the mycobacterial cell wall. Its essential role in producing arabinan precursors for both arabinogalactan and lipoarabinomannan makes it a highly vulnerable and validated target for novel anti-tubercular agents. This guide provides an in-depth analysis of DprE1's function, the pathway it governs, its validation as a drug target, and the mechanisms of its inhibitors. Detailed experimental protocols for key assays and quantitative data on inhibitor efficacy are presented to support drug discovery and development efforts.

Introduction: The Mycobacterial Cell Wall and Arabinogalactan

The cell wall of Mycobacterium tuberculosis (Mtb) is a complex and unique structure, essential for the bacterium's survival, pathogenesis, and intrinsic resistance to many common antibiotics.[1] A core component of this wall is the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.[1][2] Within this complex, arabinogalactan (AG) serves as a crucial structural bridge, covalently linking the peptidoglycan layer to the outer mycolic acid layer.[3] The synthesis of AG is a multi-step enzymatic process, and the disruption of any essential step compromises the integrity of the entire cell wall, leading to bacterial death.[2][4] This biosynthetic pathway has therefore become a focal point for the development of new anti-tubercular drugs, such as the well-known arabinosyltransferase inhibitor, ethambutol.[1][2]

The DPA Biosynthetic Pathway and the Central Role of DprE1

The sole donor of arabinofuranose (Araf) units for the synthesis of both arabinogalactan and lipoarabinomannan (LAM) is decaprenylphosphoryl-β-D-arabinofuranose (DPA).[4][5] The production of DPA from decaprenylphosphoryl-β-D-ribose (DPR) is a critical control point in the pathway, catalyzed by a two-enzyme epimerase complex composed of DprE1 (Rv3790) and DprE2 (Rv3791).[3][6][7]

DprE1, a flavin adenine dinucleotide (FAD)-dependent oxidase, executes the first and rate-limiting step of this epimerization.[7][8] It oxidizes the C2' hydroxyl of the ribose moiety in DPR to form a keto intermediate, decaprenylphosphoryl-D-2'-keto-erythro-pentofuranose (DPX), reducing its FAD cofactor to FADH₂ in the process.[7][8][9] The second enzyme, DprE2, then reduces DPX in an NADH-dependent manner to yield the final product, DPA.[7][10] Due to its essentiality, confirmed through genetic studies, and its periplasmic localization, DprE1 is considered an exceptionally vulnerable target for therapeutic intervention.[7][11][12]

DprE1 as a Validated Drug Target: Covalent and Non-covalent Inhibitors

The validation of DprE1 as a premier anti-TB drug target was solidified by the discovery of the benzothiazinones (BTZs), a class of compounds exhibiting exceptionally potent, nanomolar bactericidal activity against Mtb.[13][14] Subsequent research has revealed a diverse array of chemical scaffolds that can inhibit DprE1, broadly classified into two categories based on their mechanism of action.[7]

Covalent Inhibitors

Covalent inhibitors, most notably the nitro-aromatic compounds like BTZ043 and PBTZ169, act as suicide substrates for DprE1.[5][6] These compounds are recognized by the enzyme and the nitro group is reduced by the FADH₂ cofactor to a reactive nitroso intermediate.[6][15] This electrophilic species then forms a covalent semimercaptal bond with a highly conserved cysteine residue (Cys387 in Mtb) in the enzyme's active site, leading to irreversible inactivation.[6][14][16] This mechanism-based inhibition accounts for the extraordinary potency of these compounds.[6]

Non-covalent Inhibitors

In addition to covalent modifiers, a growing number of structurally diverse compounds have been identified that inhibit DprE1 through non-covalent interactions.[13] These compounds, which include scaffolds like pyrrole-benzothiazinones and 4-aminoquinolones, typically function as competitive inhibitors, occupying the active site and preventing substrate binding without forming a permanent bond.[13][17] The development of potent non-covalent inhibitors is a key research area, as it avoids the nitro group, which can be a structural alert in drug development.[6]

Quantitative Analysis of DprE1 Inhibitor Potency

The efficacy of DprE1 inhibitors is quantified using two primary metrics: the half-maximal inhibitory concentration (IC₅₀) against the purified enzyme and the Minimum Inhibitory Concentration (MIC) against whole Mtb cells. A strong correlation between low IC₅₀ and low MIC values is indicative of effective on-target activity.[17]

Table 1: In Vitro Enzyme Inhibition (IC₅₀) of Selected DprE1 Inhibitors

| Compound | Class | Mechanism | DprE1 IC₅₀ (µM) | Citation(s) |

| BTZ043 | Benzothiazinone | Covalent | Not explicitly stated, potent | [2][14] |

| PBTZ169 | Benzothiazinone | Covalent | <0.004 | [7][16] |

| PyrBTZ01 | Pyrrole-BTZ | Non-covalent | 1.61 | [2] |

| PyrBTZ02 | Pyrrole-BTZ | Non-covalent | 7.34 | [2] |

| Compound 37 | Modified BTZ | Covalent | 0.02 | [16][18] |

| TBA-7371 | Non-covalent | Non-covalent | Not specified, potent | [6] |

| OPC-167832 | Non-covalent | Non-covalent | Not specified, potent | [6] |

Note: IC₅₀ values can vary based on assay conditions. The potency of covalent inhibitors is often time-dependent.

Table 2: Whole-Cell Activity (MIC) of Selected DprE1 Inhibitors against M. tuberculosis

| Compound | Class | MIC (µg/mL) | MIC (µM) | Citation(s) |

| BTZ043 | Benzothiazinone | 0.001 | 0.0023 | [5][13] |

| PBTZ169 | Benzothiazinone | ≤0.00019 | <0.004 | [7][19] |

| PyrBTZ01 | Pyrrole-BTZ | 0.162 | 0.35 | [2] |

| PyrBTZ02 | Pyrrole-BTZ | 0.162 | 0.34 | [2] |

| TZY-5-84 | BTZ Analogue | 0.014 - 0.015 | N/A | [20] |

| Compound H3 | Dinitrobenzamide | N/A | 1.25 | [21] |

| Isoniazid | (Control) | 0.02 - 0.2 | N/A | [13] |

| Ethambutol | (Control) | 1.0 - 5.0 | N/A | [13] |

Note: MIC values are typically determined against the H37Rv strain but may vary between different clinical and lab-adapted strains.

Experimental Protocols

Accurate evaluation of DprE1 inhibitors requires robust and reproducible assays. The following sections detail the methodologies for key experiments.

Recombinant DprE1 Expression and Purification

A reliable source of active DprE1 is essential for in vitro screening. A standard approach involves recombinant expression in E. coli.

-

Cloning: The gene encoding DprE1 (e.g., Rv3790 from Mtb H37Rv) is cloned into an E. coli expression vector, often with an N- or C-terminal affinity tag (e.g., His₆-tag) to facilitate purification.

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A small-scale culture is grown to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) at 37°C. Protein expression is then induced, typically with Isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM EDTA) and lysed using physical methods such as sonication or a French press.

-

Purification: The soluble lysate is clarified by high-speed centrifugation. The supernatant containing the His-tagged DprE1 is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. After washing to remove non-specifically bound proteins, the DprE1 is eluted using a buffer containing a high concentration of imidazole.

-

Quality Control: The purity of the eluted protein is assessed by SDS-PAGE. The concentration is determined using a standard protein assay (e.g., Bradford or BCA).

DprE1 Enzyme Activity (IC₅₀) Assay

The Amplex® Red peroxidase-coupled assay is a sensitive, fluorescence-based method to measure the hydrogen peroxide (H₂O₂) produced as a byproduct of the DprE1-catalyzed oxidation of its substrate, which is then re-oxidized by molecular oxygen.

-

Reagent Preparation:

-

Assay Buffer: 20 mM Glycylglycine, pH 8.5.

-

Amplex® Red Stock: Dissolve Amplex® Red reagent in high-quality DMSO to make a 10 mM stock solution.

-

Horseradish Peroxidase (HRP) Stock: Dissolve HRP in assay buffer.

-

Substrate (FPR): Farnesyl-phosphoryl-β-D-ribofuranose (FPR), a soluble analog of DPR, is used as the substrate. Prepare a stock solution in an appropriate solvent.

-

Enzyme: Dilute purified DprE1 to the desired working concentration in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the components to achieve the following final concentrations in a 100 µL volume: 0.15 µM DprE1, 50 µM Amplex® Red, and 0.35 µM HRP.[8]

-

Add varying concentrations of the test inhibitor (typically dissolved in DMSO) to the wells. Include a DMSO-only control.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) at room temperature, protected from light.

-

Initiate the reaction by adding the substrate (e.g., 0.5 mM FPR).[8]

-

Monitor the increase in fluorescence (excitation ~571 nm, emission ~585 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Whole-Cell Activity (MIC) Assay

The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method to determine the MIC of compounds against Mtb.[13][14]

-

Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% ADC (albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute it 1:20 in fresh medium.

-

Plate Setup (96-well plate):

-

Add 200 µL of sterile water to the outer perimeter wells to prevent evaporation.

-

Dispense 100 µL of supplemented 7H9 broth into the remaining wells.

-

Add 100 µL of the test compound (at 2x the highest desired final concentration) to the first column of wells.

-

Perform a 2-fold serial dilution by transferring 100 µL from one column to the next across the plate. Discard 100 µL from the last column.

-

Include drug-free wells as growth controls and wells with a known anti-TB drug (e.g., isoniazid) as a positive control.

-

-

Inoculation and Incubation: Add 100 µL of the prepared Mtb inoculum to each well. Seal the plate and incubate at 37°C for 5-7 days.

-

Development and Reading:

-

After the initial incubation, add 50 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a growth control well.[13]

-

Re-incubate for 24 hours. If the control well turns from blue (resazurin) to pink (resorufin), indicating growth, add the Alamar Blue mixture to all wells.

-

Incubate for another 24 hours.

-

The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[14]

-

Conclusion

DprE1 stands out as a highly druggable and validated target in the fight against tuberculosis. Its essential enzymatic function in the arabinogalactan synthesis pathway, coupled with its vulnerability to potent covalent and non-covalent inhibitors, provides a solid foundation for the development of next-generation anti-tubercular therapeutics. The detailed methodologies and quantitative data presented in this guide are intended to equip researchers with the necessary tools to discover and optimize novel DprE1 inhibitors, ultimately contributing to the development of shorter, safer, and more effective treatment regimens for tuberculosis.

References

- 1. rroij.com [rroij.com]

- 2. Antimicrobial Susceptibility of Standard Strains of Nontuberculous Mycobacteria by Microplate Alamar Blue Assay | PLOS One [journals.plos.org]

- 3. Successful expression and purification of DPPD using a codon optimized synthetic gene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iitg.ac.in [iitg.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. LabXchange [labxchange.org]

- 7. amherst.edu [amherst.edu]

- 8. researchgate.net [researchgate.net]

- 9. bio-rad.com [bio-rad.com]

- 10. med.unc.edu [med.unc.edu]

- 11. Application of the Amplex Red/Horseradish Peroxidase Assay to Measure Hydrogen Peroxide Generation by Recombinant Microsomal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Amplex® Red Enzyme Assays | Thermo Fisher Scientific - ZA [thermofisher.com]

- 16. chemistry.du.ac.in [chemistry.du.ac.in]

- 17. pubs.acs.org [pubs.acs.org]

- 18. scispace.com [scispace.com]

- 19. tools.thermofisher.com [tools.thermofisher.com]

- 20. researchgate.net [researchgate.net]

- 21. etheses.bham.ac.uk [etheses.bham.ac.uk]

Covalent vs. Non-covalent Inhibition of DprE1: A Technical Guide for Drug Development Professionals

An in-depth exploration of the mechanisms, quantitative profiles, and experimental evaluation of inhibitors targeting the essential Mycobacterium tuberculosis enzyme, decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents with new mechanisms of action.[1] One of the most promising and vulnerable targets to have emerged in recent years is DprE1, an essential enzyme in the mycobacterial cell wall biosynthesis pathway.[2] DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, critical components of the mycobacterial cell wall.[3][4] Inhibition of DprE1 disrupts this vital pathway, leading to cell lysis and bacterial death.[5] This guide provides a detailed technical overview of the two primary modes of DprE1 inhibition—covalent and non-covalent—to inform the research and development of new anti-tuberculosis therapeutics.

The DprE1-DprE2 Pathway in Arabinan Biosynthesis

The synthesis of DPA is a two-step process central to the formation of the mycobacterial cell wall. DprE1, a flavin adenine dinucleotide (FAD)-dependent oxidase, initiates the process by oxidizing DPR to decaprenylphosphoryl-2-keto-β-D-erythropentafuranose (DPX). Subsequently, the NADH-dependent reductase DprE2 reduces DPX to yield DPA.[4][6] This pathway represents a critical chokepoint in cell wall synthesis, making DprE1 a highly attractive drug target.[1]

Covalent Inhibition of DprE1

Covalent inhibitors of DprE1 are characterized by the formation of a stable, irreversible bond with a specific amino acid residue in the enzyme's active site. This mode of inhibition typically leads to potent and sustained inactivation of the enzyme.

Mechanism of Action

The most well-characterized class of covalent DprE1 inhibitors is the benzothiazinones (BTZs), such as BTZ043 and PBTZ169 (Macozinone).[5] These compounds are prodrugs containing a nitro group. Inside the mycobacterium, the FADH2 cofactor of DprE1 reduces the nitro group of the BTZ to a reactive nitroso derivative.[7] This electrophilic intermediate then undergoes a nucleophilic attack by the thiol group of a conserved cysteine residue (Cys387 in M. tuberculosis) in the DprE1 active site, forming an irreversible semimercaptal covalent adduct.[8][9] This "suicide inhibition" mechanism effectively blocks the enzyme's catalytic activity.[10] Other classes of covalent inhibitors, including dinitrobenzamides (DNBs), nitroquinoxalines (NQs), and nitrobenzothiazoles (NBTOs), are also thought to act via a similar nitro-reduction mechanism.[3][7]

Quantitative Data for Covalent Inhibitors

The following table summarizes the in vitro activity of representative covalent DprE1 inhibitors.

| Inhibitor Class | Compound | MIC (Mtb H37Rv) | IC50 (DprE1) | Reference(s) |

| Benzothiazinones | BTZ043 | 2.3 nM | - | [11] |

| PBTZ169 (Macozinone) | 0.65 nM | - | [11] | |

| Nitrobenzothiazoles | PyrBTZ01 | 0.35 µM | 1.61 µM | [12] |

| PyrBTZ02 | 0.34 µM | 7.34 µM | [12] | |

| Dinitrobenzamides | DNB1 | - | - | [13] |

Note: MIC (Minimum Inhibitory Concentration) is a measure of whole-cell activity, while IC50 (half-maximal inhibitory concentration) reflects direct enzyme inhibition. A direct comparison can be complex due to factors like cell permeability.

Non-covalent Inhibition of DprE1

Non-covalent inhibitors bind to the DprE1 active site through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. These inhibitors typically act as competitive inhibitors, vying with the natural substrate (DPR) for binding to the enzyme.

Mechanism of Action

A diverse range of chemical scaffolds has been identified as non-covalent DprE1 inhibitors. These include, but are not limited to, 1,4-azaindoles, pyrazolopyridones, 4-aminoquinolones, and thiophene-arylamides.[7] Unlike their covalent counterparts, these compounds do not require metabolic activation and their binding does not result in a permanent modification of the enzyme. The efficacy of non-covalent inhibitors is dependent on their binding affinity and their ability to effectively compete with the endogenous substrate. Several non-covalent inhibitors, such as TBA-7371 and OPC-167832, are currently in clinical development.[1][8]

Quantitative Data for Non-covalent Inhibitors

The following table summarizes the in vitro activity of representative non-covalent DprE1 inhibitors.

| Inhibitor Class | Compound | MIC (Mtb H37Rv) | IC50 (DprE1) | Reference(s) |

| 1,4-Azaindoles | Representative Analog | - | - | [7] |

| Pyrazolopyridones | Representative Analog | 0.1 µM | 0.01 µM | [12] |

| 4-Aminoquinolones | Representative Analog | 0.39 µM | 0.02 µM | [12] |

| Thiophenes | Thio1 | 0.035-0.32 µM | - | [11] |

| Avermectins | Selamectin | 5.1 µM | - | [11] |

| Benzoxazoles | BOK-2 | 1.8 µg/mL | 2.2 µM | - |

| BOK-3 | 2.4 µg/mL | 3.0 µM | - |

Experimental Protocols

Accurate and reproducible assessment of inhibitor potency is critical in drug development. The following are generalized protocols for key assays used in the evaluation of DprE1 inhibitors.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard for determining the MIC of compounds against M. tuberculosis.

Protocol: Broth Microdilution Method (EUCAST Reference) [14][15][16]

-

Medium Preparation: Use Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

-

Inoculum Preparation: Prepare a suspension of M. tuberculosis (e.g., H37Rv) from a fresh culture on solid medium. Adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 10^5 colony-forming units (CFU)/mL in the assay plate.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a drug-free growth control well.

-

Incubation: Incubate the plate at 37°C for 7-14 days, or until visible growth is observed in the growth control well.

-

Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a growth indicator such as resazurin.

In Vitro DprE1 Enzyme Inhibition Assay

These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified DprE1.

Protocol: Spectrophotometric Assay [6]

-

Reaction Mixture: Prepare a reaction mixture containing purified DprE1 enzyme, the substrate analogue geranylgeranylphosphoryl-D-ribose (GGPR), and a redox indicator such as resazurin in a suitable buffer.

-

Compound Addition: Add varying concentrations of the test inhibitor to the reaction mixture. Include a control with no inhibitor.

-

Initiation and Incubation: Initiate the reaction and incubate at a controlled temperature (e.g., 37°C).

-

Measurement: Monitor the reduction of resazurin to the fluorescent product resorufin over time using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm). The rate of fluorescence increase is proportional to the DprE1 activity.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by plotting percent inhibition against inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

Both covalent and non-covalent inhibitors of DprE1 have demonstrated significant promise as novel antitubercular agents. Covalent inhibitors, such as the benzothiazinones, offer the advantage of potent, irreversible inhibition. Non-covalent inhibitors provide a broader range of chemical scaffolds and may offer advantages in terms of safety and pharmacokinetic profiles. The choice between these two strategies will depend on a variety of factors, including target engagement, selectivity, and overall drug-like properties. The in-depth understanding of their respective mechanisms of action, coupled with robust and standardized experimental evaluation, is paramount for the successful development of new DprE1-targeting drugs to combat the global threat of tuberculosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical Space Exploration of DprE1 Inhibitors Using Chemoinformatics and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. GtR [gtr.ukri.org]

- 5. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 7. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations | PLOS One [journals.plos.org]

- 9. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. EUCAST: Reference Method [eucast.org]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Structure-Activity Relationship (SAR) Studies of Novel Naphthol-Based DprE1 Inhibitors

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "DprE1-IN-7" was not found in the available literature. Therefore, this guide presents a comprehensive analysis of the initial structure-activity relationship (SAR) of a series of naphthol-based DprE1 inhibitors as a representative case study.

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel anti-tubercular agents with new mechanisms of action.[1] Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has been identified as a critical enzyme in the biosynthesis of the mycobacterial cell wall, making it a promising target for new tuberculosis therapies.[1][2] DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), an essential precursor for arabinogalactan and lipoarabinomannan synthesis.[1] This guide focuses on the initial SAR studies of a novel series of naphthol-based compounds identified as potential DprE1 inhibitors.

Quantitative Data Presentation

The inhibitory activity of the naphthol-based analogs was evaluated against Mycobacterium smegmatis, a non-pathogenic surrogate for Mtb, to determine their minimum inhibitory concentration (MIC50). The results of these initial SAR studies are summarized in the table below.

| Compound | R1 | R2 | MIC50 (μM) against M. smegmatis |

| B2 | 4-chlorophenyl | H | < 1 µM (exact value not specified) |

| B2a | 4-fluorophenyl | H | 1.62 |

| B2b | 4-methoxyphenyl | H | 3.81 |

| B2c | 2,4-dichlorophenyl | H | 6.98 |

| B2d | 4-chlorophenyl | 4-methylphenyl | > 50 |

| B2e | (4-chlorophenyl)methyl | H | > 50 |

| B2f | 1-(4-chlorophenyl)ethyl | H | > 50 |

| B2g | 4-chlorobenzoyl | H | > 50 |

Data sourced from a study on the discovery of novel DprE1 inhibitors.[3]

The initial SAR analysis of this series indicates that the naphthol core is crucial for anti-mycobacterial activity.[3] Modifications at the R1 and R2 positions have a significant impact on the inhibitory potency.

Specifically, analogs with a substituted phenyl group at the R1 position (B2a-B2c) retained activity, although they were less potent than the parent compound B2.[3] The introduction of a second substituent at the R2 position (B2d) or alterations to the linker between the phenyl ring and the core scaffold (B2e-B2g) resulted in a dramatic loss of activity, with MIC50 values greater than 50 μM.[3] These findings suggest that a planar aromatic substituent at R1 is preferred, and the R2 position should remain unsubstituted for optimal activity in this initial series.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC50)

The antibacterial activity of the synthesized compounds was assessed by determining their MIC50 against Mycobacterium smegmatis. The following is a generalized protocol based on standard methods:

-

Bacterial Culture: M. smegmatis is cultured in an appropriate growth medium, such as Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and Tween 80, until it reaches the logarithmic growth phase.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions of the stock solutions are then prepared.

-

Assay Setup: The bacterial culture is diluted to a standardized cell density. Aliquots of the diluted bacterial suspension are added to the wells of a microtiter plate containing the serially diluted compounds. Control wells containing bacteria with no compound and wells with medium only are also included.

-

Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period, allowing for bacterial growth.

-

Data Analysis: Bacterial growth is determined by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC50 is defined as the lowest concentration of the compound that inhibits 50% of the bacterial growth compared to the control.

Target Engagement Assay (MIC Shift Assay)

To confirm that the observed antibacterial activity is due to the inhibition of DprE1, a MIC shift assay can be performed using a strain of M. smegmatis that overexpresses the Mtb DprE1 enzyme.[3]

-

Strains: Both a wild-type M. smegmatis strain and a strain engineered to overexpress Mtb DprE1 are used.

-

MIC Determination: The MIC of the test compounds is determined for both strains using the protocol described above.

-

Analysis: A significant increase (typically 8-fold or more) in the MIC value for the DprE1-overexpressing strain compared to the wild-type strain suggests that the compound's primary target is DprE1.[3]

Mandatory Visualizations

Caption: The DprE1-DprE2 enzymatic pathway in mycobacterial cell wall synthesis.

Caption: Experimental workflow for the identification and initial evaluation of DprE1 inhibitors.

References

- 1. Structure-activity relationship mediated molecular insights of DprE1 inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on the DprE1/DprE2 Enzyme Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) and its partner, Decaprenylphosphoryl-2-keto-β-D-erythro-pentose reductase (DprE2). This enzyme complex is a critical component in the cell wall biosynthesis of Mycobacterium tuberculosis and a validated target for novel anti-tuberculosis drugs.

Introduction: The DprE1/DprE2 Complex in Mycobacterial Cell Wall Synthesis

The DprE1/DprE2 enzyme complex plays an essential role in the synthesis of decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole donor of arabinosyl residues for the biosynthesis of arabinogalactan and lipoarabinomannan, which are fundamental components of the mycobacterial cell wall.[1][2] This pathway is absent in humans, making the DprE1/DprE2 complex an attractive and specific target for the development of new anti-tuberculosis therapies.[2] DprE1, a flavoprotein, and DprE2, an NADH/NADPH-dependent reductase, together catalyze a unique epimerization reaction.[1][3] The essentiality of both DprE1 and DprE2 for the viability of M. tuberculosis has been demonstrated, highlighting their importance as drug targets.[3]

Mechanism of Action: A Two-Step Epimerization

The conversion of decaprenylphosphoryl-β-D-ribose (DPR) to DPA is a two-step process catalyzed by the DprE1/DprE2 complex.

-

Oxidation by DprE1: DprE1, a flavin adenine dinucleotide (FAD)-dependent oxidase, catalyzes the oxidation of the C-2' hydroxyl group of DPR to form the intermediate, decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX).[3][4]

-

Reduction by DprE2: The keto-intermediate, DPX, is then reduced by DprE2, utilizing either NADH or NADPH as a cofactor, to produce the final product, DPA.[3]

The instability of the DPX intermediate suggests that DprE1 and DprE2 form a complex to ensure the efficient and controlled synthesis of DPA.[3]

Caption: The two-step enzymatic reaction catalyzed by the DprE1/DprE2 complex.

Quantitative Data

Enzyme Kinetic Parameters

The kinetic parameters of the M. tuberculosis DprE1-DprE2 complex have been determined using soluble substrate analogs like geranylgeranylphosphoryl-β-D-ribose (GGPR).

| Enzyme/Complex | Substrate | Cofactor | Km (µM) | Vmax (µM/min) |

| Mt-DprE1-DprE2 | GGPR | NADH | 38.0 ± 13.7[5] | 142.8 ± 12.3[5] |

| Mt-DprE1-DprE2 | GGPR | NADPH | 270.7 ± 231.1[5] | 142.8 ± 12.3[5] |

| Mt-DprE1-DprE2 | NADH | - | 10.5 ± 5.6[5] | - |

| Mt-DprE1-DprE2 | NADPH | - | 34.6 ± 11.2[5] | - |

| Mt-DprE1 (alone) | GGPR | - | - | 35.8 ± 0.5[5] |

Note: Vmax for the DprE2 assay is dependent on the preceding DprE1 reaction. kcat values can be calculated from Vmax if the enzyme concentration is known.

Inhibitor Potency (IC50 Values)

DprE1 is a well-validated target for a number of potent inhibitors, including both covalent and non-covalent binders.

| Inhibitor | Type | Target | IC50 (µM) |

| BTZ043 | Covalent (Benzothiazinone) | Wild-type DprE1 | 0.0023[6] |

| PBTZ169 | Covalent (Benzothiazinone) | Wild-type DprE1 | 0.00065[6] |

| PyrBTZ01 | Non-covalent | Wild-type DprE1 | 1.61[7] |

| PyrBTZ02 | Non-covalent | Wild-type DprE1 | 7.34[7] |

| TBA-7371 | Non-covalent | DprE1 | - |

| OPC-167832 | Non-covalent | DprE1 | - |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Heterologous Expression and Purification of the Mt-DprE1-DprE2 Complex

This protocol describes the co-expression and purification of the M. tuberculosis DprE1-DprE2 complex from E. coli.

Caption: Workflow for the expression and purification of the DprE1/DprE2 complex.

Detailed Steps:

-

Co-expression: The Mt-DprE1-DprE2 complex is overexpressed from a pCDF-duet vector in E. coli BL21 (DE3) cells, with co-expression of chaperones from the pTrc-60.2-GroES plasmid.[1]

-

Cell Growth and Induction: Cells are grown at 37°C in Terrific Broth. At mid-log phase, the culture is cooled to 20°C, and protein expression is induced with 0.5 mM IPTG overnight at 20°C.[1]

-

Cell Lysis and Clarification: Harvested cells are resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10% glycerol) and lysed by sonication. The lysate is clarified by ultracentrifugation.[8]

-

Affinity Chromatography: The soluble fraction is loaded onto a HisTrap (Ni-NTA) column. The column is washed with lysis buffer containing 20 mM imidazole, and the His-tagged DprE1 (in complex with the untagged DprE2) is eluted with lysis buffer containing 300 mM imidazole.[8]

-

Ion Exchange Chromatography: The eluate from the affinity column is further purified using a QHP anion exchange column. The DprE1-DprE2 complex does not bind to the column and is collected in the flow-through, while DprE1 alone would bind and elute at a higher salt concentration.[1]

-

Dialysis and Storage: The purified complex is dialyzed against a suitable storage buffer (e.g., lysis buffer with 200 mM NaCl) and stored at -80°C.[1]

DprE1 Activity Assay (Resazurin-Based)

This assay measures the FAD-dependent oxidase activity of DprE1 by monitoring the reduction of resazurin to the fluorescent product, resorufin.

Caption: Experimental workflow for the DprE1 resazurin-based activity assay.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the purified DprE1 or DprE1-DprE2 complex, FAD, horseradish peroxidase (HRP), and resazurin in an appropriate assay buffer (e.g., 50 mM glycyl glycine pH 8.0, 200 mM potassium glutamate, 0.002% Brij 35).

-

Inhibitor Addition: Add the test compound or DMSO as a control and pre-incubate the mixture for 10 minutes at 30°C.

-

Reaction Initiation: Start the reaction by adding the substrate, farnesyl-phosphoryl-β-D-ribofuranose (FPR) or GGPR.

-

Fluorescence Measurement: Monitor the increase in fluorescence (Excitation: ~560 nm, Emission: ~590 nm) as resazurin is converted to resorufin.

-

Data Analysis: Calculate the rate of reaction from the linear phase of the fluorescence increase. For inhibitor studies, determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

DprE2 Activity Assay (NADPH Oxidation)

This assay measures the reductase activity of DprE2 by monitoring the decrease in NADPH fluorescence upon its oxidation to NADP+.

Caption: Experimental workflow for the DprE2 NADPH oxidation-based activity assay.

Protocol:

-

Reaction Mixture: In a microplate, prepare a reaction mixture containing the purified DprE1-DprE2 complex, FAD, the substrate GGPR, and the cofactor NADH or NADPH in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl).[1]

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of one of the components (e.g., the enzyme complex or the cofactor) and incubated at 37°C.[1]

-

Fluorescence Measurement: Monitor the decrease in fluorescence (Excitation: 340 nm, Emission: 445 nm) as NADPH is oxidized to NADP+.[1]

-

Data Analysis: The rate of NADPH consumption is determined from the initial linear phase of the fluorescence decay, which corresponds to the DprE2 activity.

Conclusion

The DprE1/DprE2 enzyme complex is a cornerstone of Mycobacterium tuberculosis cell wall biosynthesis and a highly promising target for the development of novel therapeutics to combat tuberculosis. This guide has provided a comprehensive overview of the foundational research, including the enzymatic mechanism, key quantitative data, and detailed experimental protocols. This information serves as a valuable resource for researchers and drug development professionals working to develop new and effective treatments against this persistent global health threat.

References

- 1. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DprE2 is a molecular target of the anti-tubercular nitroimidazole compounds pretomanid and delamanid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure, Dynamics, and Interaction of Mycobacterium tuberculosis (Mtb) DprE1 and DprE2 Examined by Molecular Modeling, Simulation, and Electrostatic Studies | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Activity Testing of DprE1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis (TB).[1][2][3] It is a flavoenzyme that, in concert with DprE2, catalyzes the epimerization of decaprenyl-phosphoribose (DPR) to decaprenyl-phospho-d-arabinofuranose (DPA).[1][4][5] DPA is the sole precursor for the synthesis of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall.[4][6] The essentiality of DprE1 for mycobacterial viability and its absence in humans make it an attractive target for the development of novel anti-tubercular drugs.[1][3][7]

This document provides detailed protocols for the in vitro evaluation of DprE1 inhibitors, using a hypothetical inhibitor designated as DprE1-IN-X . The protocols cover both whole-cell activity against M. tuberculosis and direct enzymatic inhibition of purified DprE1.

Data Presentation: In Vitro Activity of DprE1-IN-X

The following table summarizes the hypothetical in vitro activity data for the DprE1 inhibitor, DprE1-IN-X.

| Assay Type | Target Organism/Enzyme | Parameter | Value |

| Whole-Cell Activity | Mycobacterium tuberculosis H37Rv | MIC | 0.5 µg/mL |

| Enzymatic Inhibition | Recombinant M. tuberculosis DprE1 | IC50 | 50 nM |

Experimental Protocols

Whole-Cell Activity: Microplate Alamar Blue Assay (MABA)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of DprE1-IN-X against Mycobacterium tuberculosis H37Rv using the MABA assay.[8][9][10][11] This colorimetric assay relies on the reduction of the blue, non-fluorescent resazurin to the pink, fluorescent resorufin by metabolically active cells.[12]

Materials:

-

Mycobacterium tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80

-

DprE1-IN-X stock solution (in DMSO)

-

Sterile 96-well microplates

-

Alamar Blue reagent (Resazurin sodium salt solution)

-

Spectrophotometer or fluorometer

Procedure:

-

Preparation of Mycobacterial Inoculum:

-

Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

-

Dilute the culture to an OD600 of 0.02 in fresh 7H9 broth.[10] This will be the working inoculum.

-

-

Preparation of Drug Dilutions:

-

Prepare a serial two-fold dilution of DprE1-IN-X in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

-

Include a drug-free control (inoculum only) and a solvent control (inoculum with the highest concentration of DMSO used).[13]

-

-

Inoculation:

-

Add 100 µL of the prepared mycobacterial inoculum to each well containing the drug dilutions and controls.[14]

-

The final volume in each well will be 200 µL.

-

-

Incubation:

-

Seal the plates with parafilm and incubate at 37°C for 7 days.[10]

-

-

Addition of Alamar Blue:

-

Data Analysis:

-

Observe the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[11]

-

For quantitative results, read the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.[10] The MIC can be defined as the lowest drug concentration that inhibits fluorescence by ≥90% compared to the drug-free control.

-

Enzymatic Inhibition: DprE1 Amplex Red Coupled Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of DprE1-IN-X against purified recombinant DprE1 enzyme. This is a coupled-enzyme assay where the hydrogen peroxide produced by the DprE1-catalyzed oxidation of its substrate is detected using horseradish peroxidase (HRP) and Amplex Red.[4][15]

Materials:

-

Purified recombinant M. tuberculosis DprE1 enzyme

-

Farnesyl-phosphoryl-β-d-ribofuranose (FPR) or Geranylgeranylphosphoryl-β-d-ribose (GGPR) as the substrate

-

Flavin adenine dinucleotide (FAD)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

DprE1-IN-X stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM Glycyl-glycine pH 8.0, 200 mM Potassium Glutamate, 0.002% Brij 35)[4]

-

Black 96-well half-area microplates

-

Fluorometer

Procedure:

-

Preparation of Reagents:

-

Prepare working solutions of DprE1, FAD, HRP, Amplex Red, and FPR/GGPR in the assay buffer.

-

Prepare a serial dilution of DprE1-IN-X in DMSO.

-

-

Assay Setup:

-

In a 96-well plate, add the components in the following order (example volumes for a 25 µL final reaction volume):

-

12.5 µL of 2x substrate/detection mix (containing FPR/GGPR, FAD, HRP, and Amplex Red)

-

0.5 µL of DprE1-IN-X dilution in DMSO

-

Incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

-

Initiation of Reaction:

-

Initiate the reaction by adding 12 µL of 2x DprE1 enzyme solution.

-

-

Measurement of Fluorescence:

-

Immediately place the plate in a fluorometer and measure the increase in fluorescence (excitation ~540 nm, emission ~590 nm) over time (e.g., for 30-60 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

DprE1 in the Arabinan Biosynthesis Pathway

Caption: Role of DprE1 in the arabinan biosynthesis pathway.

Experimental Workflow for DprE1 Enzymatic Assay

Caption: Workflow for DprE1 enzymatic inhibition assay.

References

- 1. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Virtual Screening of Small Molecular Inhibitors against DprE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. Microplate-based alamar blue assay (MABA) [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Whole-Cell Screening of DprE1 Inhibitors Against M. tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in Mycobacterium tuberculosis (M. tb), responsible for a key step in the biosynthesis of the mycobacterial cell wall.[1][2] Specifically, DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-arabinose (DPA). DPA is the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, essential components of the M. tb cell wall.[2][3][4] Inhibition of DprE1 disrupts cell wall formation, leading to bacterial cell lysis and death.[1] Its essentiality for M. tb survival, absence in humans, and periplasmic localization make it a highly attractive target for novel anti-tuberculosis drug development.[1][5][6]

These application notes provide a comprehensive overview and detailed protocols for whole-cell screening of DprE1 inhibitors against M. tuberculosis.

Mechanism of DprE1 Inhibition

DprE1 inhibitors can be broadly categorized into two classes based on their mechanism of action: covalent and non-covalent inhibitors.[2][7]

-

Covalent Inhibitors: Many potent DprE1 inhibitors, such as benzothiazinones (BTZs), are pro-drugs that are activated by the reduced flavin adenine dinucleotide (FAD) cofactor within the DprE1 active site.[5][8] This activation, often involving the reduction of a nitro group to a nitroso derivative, leads to the formation of a covalent bond with a key cysteine residue (Cys387) in the active site, thereby irreversibly inactivating the enzyme.[2][3][5][8]

-

Non-covalent Inhibitors: These inhibitors bind to the active site of DprE1 through non-covalent interactions, competitively inhibiting the binding of the natural substrate, DPR.[2]

The signaling pathway for DprE1-mediated cell wall synthesis and its inhibition is illustrated below.

Caption: DprE1 pathway and inhibition mechanism.

Data Presentation: Efficacy of DprE1 Inhibitors

The following tables summarize the in vitro efficacy of selected DprE1 inhibitors against M. tuberculosis.

Table 1: Covalent DprE1 Inhibitors

| Compound | Class | Target | M. tb MIC (µM) | DprE1 IC50 (µM) | Reference |

| BTZ043 | Benzothiazinone | DprE1 | < 0.01 | - | [2][9] |

| PBTZ169 | Benzothiazinone | DprE1 | < 0.001 | - | [6] |

| VI-9376 | Nitroquinoxaline | DprE1 | - | - | [6] |

| 377790 | Nitro-triazole | DprE1 | - | - | [6][10] |

Table 2: Non-Covalent DprE1 Inhibitors

| Compound | Class | Target | M. tb MIC (µM) | DprE1 IC50 (µM) | Reference |

| TBA-7371 | Azaindole | DprE1 | - | - | [11] |

| OPC-167832 | Dihydrocarbostyril | DprE1 | - | - | [12] |

| PyrBTZ01 | Pyrrole-Benzothiazinone | DprE1 | - | 1.61 | [13] |

| PyrBTZ02 | Pyrrole-Benzothiazinone | DprE1 | - | 7.34 | [13] |

| Selamectin | Avermectin | DprE1 | - | - | [14] |

Note: MIC (Minimum Inhibitory Concentration) and IC50 (Half-maximal Inhibitory Concentration) values can vary depending on the specific assay conditions and M. tb strain used.

Experimental Protocols

A typical workflow for whole-cell screening and hit validation of DprE1 inhibitors is outlined below.

Caption: Whole-cell screening and hit validation workflow.

Protocol 1: High-Throughput Whole-Cell Screening using a Fluorescent Reporter Strain

This protocol describes a primary screen to identify compounds that inhibit the growth of M. tuberculosis using a strain expressing a fluorescent protein.

Materials:

-

M. tuberculosis strain expressing a fluorescent reporter (e.g., GFP or a far-red fluorescent protein).[15]

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase), 0.5% glycerol, and 0.05% Tween 80.

-

Compound library dissolved in DMSO.

-

96- or 384-well black, clear-bottom microplates.

-

Plate reader capable of measuring fluorescence.

-

Appropriate biosafety level 3 (BSL-3) facilities and practices.

Procedure:

-

Culture Preparation: Grow the fluorescent M. tb strain to mid-log phase (OD600 of 0.4-0.6).

-

Cell Suspension: Dilute the culture in fresh 7H9 medium to a starting OD600 of 0.05.

-

Compound Plating: Dispense compounds from the library into the microplates to achieve the desired final screening concentration (e.g., 10 µM). Include positive (e.g., rifampicin) and negative (DMSO vehicle) controls on each plate.

-

Inoculation: Add the diluted M. tb cell suspension to each well.

-

Incubation: Seal the plates and incubate at 37°C for 5-7 days.

-

Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent growth inhibition for each compound relative to the controls.

-

% Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_DMSO - Fluorescence_blank))

-

-

Hit Selection: Identify compounds that exhibit a high level of growth inhibition (e.g., ≥90%) as primary hits for further validation.[15]

Protocol 2: DprE1 Enzymatic Assay (TLC-based)

This assay confirms direct inhibition of DprE1 by measuring the conversion of radiolabeled DPR to DPX.[3][16]

Materials:

-

Purified recombinant M. tuberculosis DprE1 enzyme.

-

14C-labeled decaprenylphosphoryl-β-D-ribose ([14C]DPR).

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 5% glycerol, 0.1% Triton X-100.

-

Test inhibitors dissolved in DMSO.

-

TLC plates (silica gel).

-

Developing solvent: Chloroform/Methanol/Water (60:30:6, v/v/v).

-

Phosphorimager or autoradiography film.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, purified DprE1 enzyme, and the test inhibitor at various concentrations.

-

Pre-incubation: Incubate the enzyme-inhibitor mixture for 15 minutes at room temperature.

-

Initiate Reaction: Start the enzymatic reaction by adding [14C]DPR.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

Stop Reaction: Terminate the reaction by adding a chloroform/methanol mixture (1:1, v/v).

-

Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids (DPR and DPX).

-

TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the chromatogram using the specified solvent system.

-

Visualization and Quantification: Dry the TLC plate and visualize the radiolabeled spots using a phosphorimager. Quantify the intensity of the DPR and DPX spots.

-

IC50 Determination: Calculate the percent conversion of DPR to DPX at each inhibitor concentration. Plot the percent inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[6]

Protocol 3: Target Validation via Resistance Generation and Whole Genome Sequencing

This protocol identifies the molecular target of an inhibitor by selecting for resistant mutants and sequencing their genomes to find causal mutations.[10]

Materials:

-

M. tuberculosis H37Rv strain.

-

Middlebrook 7H10 agar plates supplemented with 10% OADC.

-

Test inhibitor.

-

Genomic DNA extraction kit.

-

Next-generation sequencing (NGS) platform.

Procedure:

-

Resistance Generation:

-

Plate a large number of M. tb cells (~108 to 109 CFU) onto 7H10 agar plates containing the inhibitor at a concentration 5-10 times its MIC.

-

Incubate the plates at 37°C for 3-4 weeks.

-

-

Isolate Resistant Mutants: Pick individual colonies that grow on the inhibitor-containing plates and re-streak them on fresh inhibitor-containing plates to confirm resistance.

-

Genomic DNA Extraction: Grow the confirmed resistant mutants in liquid culture and extract high-quality genomic DNA.

-

Whole Genome Sequencing (WGS):

-

Prepare sequencing libraries from the extracted gDNA.

-

Sequence the genomes of the resistant mutants and the parental wild-type strain using an NGS platform.

-

-

Bioinformatic Analysis:

-

Align the sequencing reads from the resistant mutants to the H37Rv reference genome.

-

Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are present in the resistant mutants but not in the parental strain. . A common mutation found in DprE1 inhibitor-resistant strains is in the dprE1 gene, leading to an amino acid change such as C387S.[10]

-

-

Target Confirmation: The gene(s) with recurring mutations across independently isolated resistant mutants is the likely target of the inhibitor. For DprE1 inhibitors, mutations are frequently found in the dprE1 gene (Rv3790).[6][10]

Conclusion

The whole-cell screening approach, coupled with robust target validation strategies, has proven to be highly effective in identifying novel inhibitors of M. tuberculosis that target DprE1.[10][17][18] Several compounds identified through these methods are now in clinical development, highlighting the promise of DprE1 as a key target in the fight against tuberculosis.[5][19] The protocols outlined in these notes provide a framework for the discovery and characterization of new DprE1 inhibitors, contributing to the development of the next generation of anti-tubercular drugs.

References

- 1. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents [mdpi.com]

- 6. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification of novel inhibitors of M. tuberculosis growth using whole cell based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Mycobacterium tuberculosis DprE1 Inhibitor OPC-167832 Is Active against Mycobacterium abscessus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. DprE1 Inhibitors | Working Group for New TB Drugs [newtbdrugs.org]

- 18. researchgate.net [researchgate.net]

- 19. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Target Validation Using a DprE1-Overexpressing Strain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis (Mtb), playing a critical role in the biosynthesis of the mycobacterial cell wall component, arabinogalactan.[1][2] Specifically, DprE1, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole arabinose donor for arabinan synthesis.[3][4] The essentiality of DprE1 for mycobacterial viability and its absence in humans make it a highly attractive and vulnerable target for novel anti-tuberculosis drugs.[5][6] Several potent DprE1 inhibitors, such as the benzothiazinones (BTZs), have shown significant promise in preclinical and clinical development.[6][7]

Target validation is a critical step in drug discovery to confirm that a compound's biological activity is a direct result of its interaction with the intended target. One robust method for in-cell target validation is the use of a strain that overexpresses the target protein. This application note provides detailed protocols for utilizing a DprE1-overexpressing mycobacterial strain to validate novel DprE1 inhibitors. Overexpression of DprE1 is expected to confer resistance to compounds that specifically target this enzyme, resulting in a measurable shift in the Minimum Inhibitory Concentration (MIC).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DprE1-DprE2 pathway in arabinan biosynthesis and the experimental workflow for target validation using a DprE1-overexpressing strain.

Data Presentation: Quantitative Analysis of DprE1 Inhibitors

The following tables summarize the expected outcomes of the experimental protocols, providing a clear comparison of inhibitor activity against wild-type and DprE1-overexpressing mycobacterial strains, as well as in direct enzymatic assays.

Table 1: Minimum Inhibitory Concentration (MIC) Shift Assay Data

| Compound | Wild-Type Strain MIC (µM) | DprE1-Overexpressing Strain MIC (µM) | MIC Shift (Fold Change) |

| BTZ043 | 0.002 | 0.016 | 8 |

| PBTZ169 | 0.001 | 0.008 | 8 |

| TBA-7371 | 0.004 | 0.032 | 8 |

| Compound B2 | 1.25 | 10 | 8[7] |

| Compound H3 | 0.625 | 5 | 8[7] |

| AstraZeneca BI series cpd 2 | 0.1 | >2 | ~20[8] |

| Rifampicin (Control) | 0.1 | 0.1 | 1 |

| Moxifloxacin (Control) | 0.06 | 0.06 | 1 |

Table 2: In Vitro DprE1 Enzymatic Inhibition Data

| Compound | IC₅₀ (µM) - Fluorescence-Based Assay | IC₅₀ (µM) - TLC-Based Assay | Inhibition Mechanism |

| BTZ043 | ~5.7 | ~4.1 | Covalent[9] |

| PBTZ169 | ~0.03 | Not Reported | Covalent |

| TBA-7371 | ~0.01 | Not Reported | Non-covalent |

| Compound BOK-2 | 2.2 ± 0.1 | Not Reported | Not Specified[1] |

| Compound BOK-3 | 3.0 ± 0.6 | Not Reported | Not Specified[1] |

| TCA-1 (Standard) | 3.0 ± 0.2 | Not Reported | Non-covalent[1] |

Experimental Protocols

Protocol 1: Construction of a DprE1-Overexpressing Mycobacterium smegmatis Strain

This protocol describes the generation of a mycobacterial strain that constitutively overexpresses the dprE1 gene from M. tuberculosis.

Materials:

-

M. tuberculosis H37Rv genomic DNA

-

dprE1 specific primers

-

pMV261 expression vector

-

Restriction enzymes and T4 DNA ligase

-

Competent E. coli cells

-

Mycobacterium smegmatis mc²155

-

Middlebrook 7H9 broth and 7H10 agar

-

Kanamycin

Methodology:

-

Gene Amplification: Amplify the dprE1 gene (Rv3790) from M. tuberculosis H37Rv genomic DNA using PCR with specific primers containing appropriate restriction sites.

-

Vector and Insert Preparation: Digest both the pMV261 vector and the purified PCR product with the corresponding restriction enzymes.

-

Ligation: Ligate the digested dprE1 insert into the linearized pMV261 vector using T4 DNA ligase to create the pMV261-dprE1 recombinant plasmid.

-

Transformation into E. coli: Transform the ligation mixture into competent E. coli cells for plasmid amplification. Select for transformants on LB agar containing kanamycin.

-

Plasmid Purification and Verification: Isolate the pMV261-dprE1 plasmid from positive E. coli colonies and verify the correct insertion by restriction digestion and DNA sequencing.

-

Electroporation into M. smegmatis: Electroporate the verified pMV261-dprE1 plasmid into electrocompetent M. smegmatis mc²155 cells.[7]

-